molecular formula C19H16O4 B11461025 4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole

4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole

Cat. No.: B11461025
M. Wt: 308.3 g/mol
InChI Key: FIVIIUPPEJHKPH-UHFFFAOYSA-N
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Description

4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole is a complex organic compound characterized by its unique structure, which includes a naphtho[2,3-d][1,3]dioxole core with methoxy groups at the 4 and 5 positions and a 4-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of partially or fully hydrogenated aromatic rings.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.

Scientific Research Applications

4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and aromatic rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyphenol

Uniqueness

4-Methoxy-5-(4-methoxyphenyl)-2H-naphtho[2,3-d][1,3]dioxole is unique due to its naphtho[2,3-d][1,3]dioxole core, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

4-methoxy-5-(4-methoxyphenyl)benzo[f][1,3]benzodioxole

InChI

InChI=1S/C19H16O4/c1-20-14-8-6-12(7-9-14)15-5-3-4-13-10-16-18(23-11-22-16)19(21-2)17(13)15/h3-10H,11H2,1-2H3

InChI Key

FIVIIUPPEJHKPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=CC4=C(C(=C32)OC)OCO4

Origin of Product

United States

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